(E,E,E)-2,4,6-Octatriene
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Overview
Description
(E,E,E)-2,4,6-Octatriene is a natural product found in Angelica gigas with data available.
Scientific Research Applications
Vibrational Analysis
- (E,E,E)-2,4,6-Octatriene has been analyzed for its vibrational properties. Spectroscopic studies have focused on the effects of the aldehydic group, chain length, and methyl substitution, providing insights into its structural and electronic characteristics (Aly et al., 1985).
Kinetics and Isotope Effects
- The thermal isomerization of related compounds and the kinetic isotope effects have been studied, offering valuable data on reaction mechanisms and the geometry of transition states, which is crucial for understanding chemical reactivity and designing synthesis pathways (Baldwin & Reddy, 1987).
Insect Pheromones
- Isomers of related compounds have been found in insect pheromones, indicating the role of these compounds in biological communication systems. This understanding is vital for developing environmentally friendly pest control methods (Zilkowski, Bartelt, & Vermillion, 2008).
Excited Triplet States
- Studies on the lowest excited triplet states of this compound and its derivatives contribute to our understanding of their photochemical behavior, which is important in fields like photodynamic therapy and solar energy conversion (Langkilde, Jensen, & Wilbrandt, 1985).
Vibrational Spectra
- The ground state vibrational spectra of this compound have been documented. Such spectral analyses aid in the identification and characterization of organic compounds, which is crucial in organic synthesis and the development of new materials (Langkilde et al., 1987).
Structural Studies
- Structural studies of related compounds help in understanding the molecular geometry and electronic properties, which are essential for material science and the development of new organic compounds (Swenson, Morken, & Burton, 1997).
Properties
CAS No. |
15192-80-0 |
---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(2E,4E,6E)-octa-2,4,6-triene |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3/b5-3+,6-4+,8-7+ |
InChI Key |
CGMDPTNRMYIZTM-NKYSMPERSA-N |
Isomeric SMILES |
C/C=C/C=C/C=C/C |
SMILES |
CC=CC=CC=CC |
Canonical SMILES |
CC=CC=CC=CC |
Synonyms |
s2,4,6-Octatriene, (E,E,E)- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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